molecular formula C21H22N4OS B2853549 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine CAS No. 923210-58-6

3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine

Cat. No.: B2853549
CAS No.: 923210-58-6
M. Wt: 378.49
InChI Key: HWESJKGBKXILCK-UHFFFAOYSA-N
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Description

The compound 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine (ChemDiv ID: F554-0056) is a pyridazine derivative with the molecular formula C21H22N4OS . Its structure features:

  • A pyridazine core substituted at position 6 with a thiophen-2-yl group.
  • At position 3, a piperazinyl moiety functionalized with a 3,4-dimethylbenzoyl group.

Properties

IUPAC Name

(3,4-dimethylphenyl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c1-15-5-6-17(14-16(15)2)21(26)25-11-9-24(10-12-25)20-8-7-18(22-23-20)19-4-3-13-27-19/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWESJKGBKXILCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or dichloromethane. The process may also include steps like deprotection and selective intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis could be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: NaOH in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, some pyridazine derivatives are known to inhibit calcium ion influx, which is crucial for the activation of platelet aggregation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Thiophene Motifs

Compound 8c ():
  • Structure: 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanol.
  • Key Differences: Replaces pyridazine with a benzothiophene-propanol chain. Piperazine is substituted with a 4-fluorophenyl group instead of 3,4-dimethylbenzoyl.
  • Implications : The fluorophenyl group may enhance blood-brain barrier penetration, suggesting CNS-targeted activity, while the dimethylbenzoyl group in the target compound increases lipophilicity and steric bulk .
Compound 5a-d ():
  • Structure : 4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-thiol.
  • Key Differences :
    • Pyrimidin-2-thiol core vs. pyridazine.
    • Lacks the piperazine moiety but retains the thiophen-2-yl group.
  • Implications : The thiol group in 5a-d enables hydrogen bonding or metal coordination, which is absent in the target compound. This may affect solubility and target selectivity .

Pyridazine-Based Analogues

MW069a ():
  • Structure : 3-Phenyl-4-(pyridin-4-yl)-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine.
  • Key Differences :
    • Substituted with pyridin-4-yl and pyrimidin-2-yl-piperazine groups.
    • Lacks the thiophen-2-yl and dimethylbenzoyl groups.
  • Implications : The pyrimidinyl-piperazine substituent may enhance kinase inhibition (e.g., p38αMAPK), whereas the target compound’s thiophene and dimethylbenzoyl groups could favor different binding pockets .
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine ():
  • Structure: Chloropyridazine with a chlorophenoxypropyl-piperazine chain.
  • Key Differences :
    • Chlorine atoms increase electronegativity and polarity.
    • The propyl chain introduces flexibility, contrasting with the rigid dimethylbenzoyl group.
  • Implications : The chlorine atoms may improve antimicrobial activity, while the target compound’s thiophene could enhance π-stacking in hydrophobic environments .

Pharmacologically Active Analogues

Donepezil Analogues ():
  • Structure: 5-phenyl-2-[2-(piperidin-1-yl)ethylamino]-1,3,4-thiadiazole.
  • Key Differences :
    • Thiadiazole core vs. pyridazine.
    • Incorporates a benzylpiperidinyl chain instead of dimethylbenzoyl-piperazine.
  • Implications : The benzylpiperidinyl chain in donepezil analogs enhances acetylcholinesterase inhibition, suggesting the target compound’s dimethylbenzoyl-piperazine may similarly optimize binding to neurological targets .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Potential Activity Key Differentiator
Target Compound (F554-0056) Pyridazine Thiophen-2-yl, 3,4-dimethylbenzoyl-piperazine Neuroprotective/kinase inhibition High lipophilicity, aromatic bulk
8c () Benzothiophene-propanol 4-Fluorophenyl-piperazine CNS-targeted Fluorine-enhanced BBB penetration
MW069a () Pyridazine Pyridin-4-yl, pyrimidin-2-yl-piperazine p38αMAPK inhibition Dual heterocyclic substituents
5a-d () Pyrimidin-2-thiol Benzofuran, thiophen-2-yl Antimicrobial Thiol-mediated redox interactions
3-Chloro-6-...pyridazine () Pyridazine Chlorophenoxypropyl-piperazine Antibacterial Chlorine-enhanced polarity

Research Findings and Implications

  • Target Selectivity : The thiophen-2-yl group may engage in π-π interactions with aromatic residues in enzyme active sites, distinct from pyrimidinyl or pyridinyl groups in analogs .
  • Synthetic Accessibility : While the target compound is commercially available (ChemDiv), analogs like MW069a require multi-step Suzuki couplings, highlighting scalability challenges .

Biological Activity

3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a piperazine moiety linked to a pyridazine ring, with a thiophene substituent and a dimethylbenzoyl group. This unique structure may contribute to its diverse biological activities.

Research indicates that compounds similar to this compound often act through various mechanisms:

  • Inhibition of Protein Kinases : Many piperazine derivatives exhibit inhibitory activity against protein kinases, which are crucial in regulating cell functions and signaling pathways. This inhibition can lead to anti-proliferative effects in cancer cells.
  • Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties, allowing them to scavenge free radicals and reduce oxidative stress in cells.
  • Antimicrobial Effects : Certain piperazine derivatives have shown promise as antimicrobial agents against various pathogens.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Activity Type IC50 Value (µM) Cell Line/Target Reference
Anti-proliferative13.3MCF-7 (breast cancer)
Xanthine oxidase inhibitor24.3Enzymatic assay
DPPH radical scavenging18.8In vitro antioxidant assay
AntimicrobialVariesVarious bacterial strains

Case Studies

Several studies have explored the biological effects of compounds structurally related to this compound:

  • In Vitro Studies on Cancer Cells : A study investigated the anti-proliferative effects of piperazine derivatives on various cancer cell lines, including MDA-MB-231 and HeLa cells. The results indicated significant inhibition of cell growth with IC50 values ranging from 0.15 to 1.4 µM for the most active compounds .
  • Antioxidant Properties : Research into the antioxidant capabilities of similar compounds revealed that they could effectively reduce oxidative stress markers in cellular models, suggesting potential therapeutic applications in oxidative stress-related diseases .
  • Antimicrobial Activity : A series of piperazine derivatives were tested for their antimicrobial properties against different strains of bacteria, demonstrating effective inhibition and suggesting their potential use as new antimicrobial agents .

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